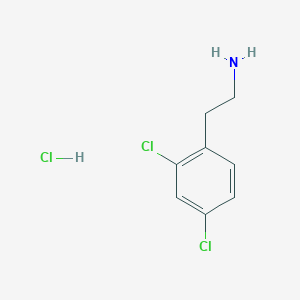

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10Cl3N |

|---|---|

Molecular Weight |

226.5 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |

InChI Key |

SUTBHAZVOAYDBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride (CAS: 101251-07-4), commonly referred to as 2,4-dichlorophenethylamine HCl, is a heavily utilized structural motif in modern drug discovery and synthetic organic chemistry. The presence of the ortho- and para-chlorine substituents on the phenethylamine backbone dramatically alters the molecule's lipophilicity, electron density, and metabolic stability compared to its unsubstituted analog.

In pharmaceutical development, this building block is critical for the synthesis of Cannabinoid Type-1 (CB1) receptor allosteric modulators [1], conformationally constrained peptoids, and various N-alkylglycines [2]. Because the free base (CAS: 52516-13-9) is an oil that is prone to atmospheric oxidation and carbamate formation via CO₂ absorption [3], isolation and storage as the hydrochloride salt is the gold standard for ensuring long-term stability and precise stoichiometric handling.

This whitepaper outlines the retrosynthetic strategies, field-proven methodologies, and analytical characterization required to synthesize highly pure 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2,4-dichlorophenethylamine typically relies on one of two highly robust pathways, selected based on precursor availability and scale requirements:

-

Route A (Nitrile Reduction): The direct reduction of 2,4-dichlorophenylacetonitrile. This is the preferred route for scale-up due to its high atom economy and the avoidance of highly energetic nitro-intermediates[1].

-

Route B (Henry Reaction): The base-catalyzed nitroaldol condensation of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichloro-

-nitrostyrene, followed by reduction [4]. This route is highly modular, allowing for the introduction of alpha-substituents if modified nitroalkanes are used.

Fig 1: Retrosynthetic pathways for 2-(2,4-Dichlorophenyl)ethan-1-amine HCl synthesis.

Mechanistic Insights & Experimental Methodologies

Protocol 1: Synthesis via Nitrile Reduction (Route A)

Objective: Reduce 2,4-dichlorophenylacetonitrile to the primary amine. Mechanistic Causality: Standard lithium aluminum hydride (LiAlH₄) can lead to over-reduction or coupling side-products (e.g., secondary amines) when reacting with electron-deficient nitriles. By adding aluminum chloride (AlCl₃) to the LiAlH₄ suspension, alane (AlH₃) is generated in situ. Alane is a stronger electrophilic reducing agent; it coordinates strongly to the nitrile nitrogen, facilitating rapid hydride transfer and effectively suppressing the formation of secondary amine dimers [1].

Step-by-Step Workflow:

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and argon inlet.

-

Alane Generation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.5 eq) in portions.

-

Self-Validation Check: The evolution of mild heat and a slight color transition to light grey indicate the successful generation of alane. Stir for 30 minutes.

-

-

Addition: Dissolve 2,4-dichlorophenylacetonitrile (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Remove the ice bath and reflux the mixture for 4 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active nitrile spot (

~0.6) and the appearance of a ninhydrin-positive baseline spot confirms complete conversion.

-

-

Quenching: Cool the mixture to 0 °C and carefully quench using the Fieser method (for

grams of LiAlH₄, add -

Isolation: Filter the suspension through a Celite pad, wash the cake with EtOAc, and concentrate the filtrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol 2: Alternative Synthesis via Henry Reaction (Route B)

Objective: Synthesize the intermediate 2,4-dichloro-

Step-by-Step Workflow:

-

Condensation: To a solution of ammonium acetate (2.4 eq) in glacial acetic acid (20 mL), add nitromethane (6.9 eq) followed by 2,4-dichlorobenzaldehyde (1.0 eq).

-

Heating: Reflux the mixture at 100 °C for 6 hours under an inert atmosphere.

-

Workup: Cool the reaction to room temperature and pour the resulting solution into crushed ice. Adjust the pH to 7 using a 2M aqueous NaOH solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the nitrostyrene as a yellow solid. (This intermediate is subsequently reduced using LiAlH₄ or catalytic hydrogenation to yield the free base).

Protocol 3: Hydrochloride Salt Formation

Objective: Convert the crude free base into the stable hydrochloride salt. Mechanistic Causality: Converting the lipophilic free base to the hydrochloride salt in an anhydrous ethereal solvent selectively precipitates the target compound. Non-basic organic impurities (such as unreacted starting materials or neutral byproducts) remain highly soluble in the ether, driving a spontaneous purification via crystallization.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude 2-(2,4-Dichlorophenyl)ethan-1-amine in anhydrous diethyl ether (10 mL per gram of amine).

-

Cooling: Cool the solution to 0 °C under vigorous magnetic stirring.

-

Precipitation: Dropwise add a 2.0 M solution of anhydrous HCl in diethyl ether (1.2 eq).

-

Self-Validation Check: The immediate formation of a dense, white, crystalline precipitate indicates successful salt formation. Check the supernatant pH with moistened indicator paper to ensure it is acidic (pH < 2).

-

-

Isolation: Stir for an additional 30 minutes at 0 °C. Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the target 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride.

Characterization & Analytical Data

Rigorous analytical characterization is required to verify the regiochemistry of the chlorine atoms and the purity of the salt [3]. The expected analytical profile is summarized below:

Table 1: Physicochemical and Analytical Data Summary

| Property / Analytical Method | Value / Description |

| Compound Name | 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride |

| CAS Number | 101251-07-4 (HCl Salt) / 52516-13-9 (Free Base) |

| Molecular Formula | C₈H₁₀Cl₃N |

| Molecular Weight | 226.53 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 205 – 208 °C |

| ¹H NMR (D₂O, 400 MHz) | |

| ¹³C NMR (D₂O, 100 MHz) | |

| Mass Spectrometry (ESI+) | m/z 190.0 [M+H]⁺ (Free base; exhibits characteristic isotopic pattern for Cl₂) |

| IR (ATR, cm⁻¹) | 2950-2800 (br, N-H stretch), 1590 (C=C aromatic), 1470, 1090, 820 (C-Cl stretch) |

Safety, Handling & EHS Guidelines

-

Target Compound Toxicity: 2-(2,4-Dichlorophenyl)ethan-1-amine is classified as an irritant and toxic agent (GHS Hazard Statements: H315, H319, H335). It causes skin and serious eye irritation and may cause respiratory irritation [3]. Handle exclusively inside a certified chemical fume hood using appropriate PPE (N95/P100 dust mask, nitrile gloves, and safety goggles).

-

Reagent Hazards: Lithium aluminum hydride is highly pyrophoric and reacts violently with water to release flammable hydrogen gas. Quenching must be performed meticulously using the Fieser method. Anhydrous HCl gas/solutions are highly corrosive; avoid inhalation and skin contact.

References

- Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. National Institutes of Health (NIH) / PMC.

- 1-(2,4-DICHLORO-PHENYL)-ETHYLAMINE | 52516-13-9. ChemicalBook.

- 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938. PubChem - NIH.

- 2,4-Dichloro-1-(2-nitrovinyl)benzene | 18984-21-9. Benchchem.

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride

Executive Summary

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride (CAS 101251-07-4) is a highly privileged halogenated phenethylamine building block widely utilized in advanced medicinal chemistry and neuropharmacological drug development. Characterized by its unique ortho- and para-chlorine substitution pattern, this compound offers distinct stereoelectronic properties, enhanced lipophilicity, and specific halogen-bonding capabilities. This whitepaper provides a rigorous, causality-driven guide to its physicochemical profile, self-validating synthetic methodologies, and biological applications.

Physicochemical Profiling & Structural Causality

In drug development, phenethylamines are often synthesized and stored as hydrochloride salts rather than free bases. The free base, 2,4-Dichlorophenethylamine (CAS 52516-13-9), is a clear, colorless to yellow liquid at room temperature[1]. It is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Conversion to the hydrochloride salt (CAS 101251-07-4) protonates the primary amine, yielding a stable, highly water-soluble crystalline solid[2]. This salt form guarantees stoichiometric precision during complex synthetic workflows and significantly extends the compound's shelf life.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride |

| CAS Registry Number | 101251-07-4 (Salt)[2] / 52516-13-9 (Free Base)[3] |

| Molecular Formula | C₈H₁₀Cl₃N (C₈H₉Cl₂N · HCl)[2] |

| Molecular Weight | 226.53 g/mol [2] |

| LogP (Free Base) | ~2.5 (Predicted, XLogP3)[3] |

| pKa (Predicted) | 9.21 ± 0.10[1] |

| Boiling Point (Free Base) | 75-76 °C at 0.04 mm Hg[1] |

| Density (Free Base) | 1.26 g/mL at 25 °C[1] |

Mechanistic Synthesis & Purification Workflow

The synthesis of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride relies on a robust three-step sequence. To ensure scientific integrity, the protocol below is designed as a self-validating system , where the physical and chemical transitions at each step confirm the success of the reaction.

Step 1: Henry Reaction (Nitroaldol Condensation)

-

Objective: Synthesize (E)-2,4-dichloro-1-(2-nitrovinyl)benzene.

-

Protocol: 2,4-Dichlorobenzaldehyde (1 eq.) and nitromethane (excess, ~6.9 eq.) are refluxed at 100 °C in glacial acetic acid using ammonium acetate (2.4 eq.) as a catalyst[4].

-

Causality: Ammonium acetate acts amphoterically; the acetate anion deprotonates nitromethane to form a nucleophilic nitronate ion, while the ammonium cation activates the aldehyde. The intermediate β-hydroxy nitro compound is thermodynamically driven to spontaneously dehydrate, forming a highly conjugated alkene[4].

-

Self-Validation: The reaction's success is visually confirmed by the precipitation of a bright yellow crystalline solid (due to the extended π-conjugation of the nitrostyrene) upon pouring the mixture into ice water[4].

Step 2: Global Reduction

-

Objective: Reduce both the alkene and the nitro group to yield the free base amine.

-

Protocol: The nitrostyrene is slowly added to a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0 °C, then refluxed.

-

Causality: LiAlH₄ is selected because milder reducing agents (like NaBH₄) cannot efficiently reduce the aliphatic nitro group to a primary amine. The anhydrous environment is critical to prevent the explosive decomposition of LiAlH₄.

-

Self-Validation: The reaction is validated by a distinct color change from bright yellow to a colorless/pale yellow liquid[1]. GC-MS analysis must show the disappearance of the nitrostyrene peak and the emergence of a single peak at m/z 190[3].

Step 3: Hydrochloride Salt Crystallization

-

Objective: Isolate the target compound as a stable salt.

-

Protocol: The purified free base is dissolved in anhydrous diethyl ether. Anhydrous HCl gas is bubbled through the solution (or a stoichiometric amount of HCl in dioxane is added).

-

Causality: Utilizing an anhydrous solvent system forces the immediate precipitation of the polar hydrochloride salt, leaving non-basic organic impurities dissolved in the ether.

-

Self-Validation: Instantaneous formation of a white crystalline powder. The final product's identity is validated by its immediate solubility in water, contrasting sharply with the hydrophobic free base.

Fig 1. Self-validating synthetic workflow for 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride.

Pharmacological & Biological Relevance

The 2,4-dichloro substitution pattern is not merely structural; it actively dictates the pharmacodynamic and pharmacokinetic fate of the molecule.

Halogen Bonding and Lipophilicity

The presence of two chlorine atoms significantly increases the compound's lipophilicity (LogP ~2.5)[3], which is a critical parameter for Blood-Brain Barrier (BBB) penetration in CNS-targeted drugs. Furthermore, the electron-withdrawing nature of the halogens creates a "sigma-hole" (a region of positive electrostatic potential), allowing the molecule to participate in highly directional halogen bonding with electron-rich residues (e.g., carbonyl oxygens) within target protein binding pockets.

Application: Cannabinoid Type-1 (CB1) Receptor Modulation

2,4-Dichlorophenethylamine is a vital precursor in the synthesis of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs[5]. These derivatives function as Negative Allosteric Modulators (NAMs) of the CB1 receptor[5].

-

Causality of Action: By binding to an allosteric site rather than the orthosteric site, these modulators induce a conformational change in the GPCR. This alters the binding affinity and efficacy of endogenous cannabinoids, effectively attenuating cAMP signaling pathways without acting as direct antagonists[5].

-

Clinical Significance: Such CB1 NAMs are highly brain-penetrant and have demonstrated significant efficacy in attenuating the reinstatement of cocaine-seeking behavior in in-vivo models, marking a breakthrough in addiction therapeutics[5].

Fig 2. Pharmacological pathway of CB1 receptor modulation by 2,4-dichlorophenethylamine derivatives.

Safety, Handling, and Storage

As a biologically active amine, 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride must be handled under strict laboratory safety protocols:

-

GHS Classification: The compound is classified as a Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Tract Irritation)[3].

-

Storage Conditions: To prevent degradation and moisture absorption, the salt must be stored at 2-8 °C in a tightly sealed container, protected from light and incompatible oxidizing agents[1].

-

PPE Requirements: Handling requires N95-equivalent dust masks, nitrile gloves, and chemical safety goggles to prevent mucosal exposure[1].

References

-

PubChem - NIH. "2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938". Available at:[Link]

-

Molaid. "2,4-dichloro-phenethylamine; hydrochloride - CAS 101251-07-4". Available at:[Link]

-

PMC - NIH. "Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior". Available at:[Link]

Sources

- 1. 1-(2,4-DICHLORO-PHENYL)-ETHYLAMINE | 52516-13-9 [chemicalbook.com]

- 2. 2,4-dichloro-phenethylamine; hydrochloride - CAS号 101251-07-4 - 摩熵化学 [molaid.com]

- 3. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride. Due to a scarcity of direct research on this specific molecule, this document employs a structure-activity relationship (SAR) approach, inferring potential pharmacological and toxicological properties based on its core structural motifs: a 2,4-dichlorophenyl group and a phenethylamine backbone. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating and conducting the biological evaluation of this and similar compounds. Detailed experimental protocols and data interpretation strategies are provided to facilitate empirical validation of the hypothesized activities.

Introduction and Physicochemical Profile

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is a primary amine that has a 2,4-dichlorophenyl substituent attached to the ethylamine chain. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, which is a critical factor for in vivo studies. While this compound is available from several chemical suppliers, its biological activity has not been extensively investigated or reported in peer-reviewed literature.

The core structure, a phenethylamine, is a well-known pharmacophore found in a wide array of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic drugs. The presence of two chlorine atoms on the phenyl ring is expected to significantly modulate its biological properties compared to unsubstituted phenethylamine. Halogenation can alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide will, therefore, explore the plausible biological activities of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride by dissecting its structural components and drawing parallels with well-characterized analogues.

Table 1: Physicochemical Properties of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

| Property | Value |

| IUPAC Name | 2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride |

| Molecular Formula | C₈H₁₀Cl₃N |

| Molecular Weight | 226.53 g/mol |

| CAS Number | 1311317-57-3[1] |

| Appearance | Typically a powder[1] |

| Storage Temperature | Room Temperature[1] |

Potential Pharmacological Activities: A Focus on the Central Nervous System

The phenethylamine skeleton is a potent neuromodulator, and its derivatives are known to interact with various components of the central nervous system (CNS).

Interaction with Monoamine Transporters

Substituted phenethylamines are well-documented as substrates and inhibitors of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these interactions. For instance, para-chloro substitution on phenylethylamine has been shown to be a competitive inhibitor of serotonin uptake[2]. Halogenation of the aromatic ring of methylphenidate, a phenethylamine derivative, with chlorine has been found to increase its affinity for the dopamine transporter[3].

Based on these precedents, it is plausible that 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride could act as a modulator of monoamine transporters. The 2,4-dichloro substitution pattern may confer a unique profile of activity and selectivity.

Potential as a Serotonin Syndrome Inducer

Some substituted phenylethylamines are known to induce the "serotonin syndrome," a potentially life-threatening condition caused by excessive serotonergic activity in the CNS. The ability of para-chlorophenylethylamine to induce this syndrome has been documented[2]. Therefore, it is critical to evaluate the potential of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride to elicit similar effects.

Predicted Antimicrobial and Antifungal Properties

The 2,4-dichlorophenyl moiety is a common feature in a number of compounds exhibiting antimicrobial and antifungal activities.

Antifungal Activity

Several studies have demonstrated the antifungal properties of compounds containing a dichlorophenyl group. For example, derivatives of 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione and 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione have shown activity against Botrytis cinerea[4][5]. Similarly, novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives have demonstrated inhibitory effects against the growth of various fungi[1]. These findings suggest that 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride may possess antifungal properties worth investigating.

Antibacterial Activity

Chlorinated aromatic compounds, in general, have been explored for their antibacterial potential[6]. Natural and semi-synthetic chlorinated compounds have shown remarkable antimicrobial activity, with some being more potent than their non-halogenated counterparts[7]. The presence of the dichlorophenyl group in the target molecule suggests that it could exhibit antibacterial activity against a range of pathogenic bacteria.

Inferred Toxicological Profile

The presence of a chlorinated hydrocarbon structure warrants a thorough toxicological evaluation.

General Toxicity of Chlorinated Hydrocarbons

Chlorinated hydrocarbons are known neurotoxins that can interfere with the transmission of nerve impulses[8]. They are generally well-absorbed and can accumulate in lipid-rich tissues[8]. Dichlorobenzenes have been associated with various toxic effects, including liver and kidney damage in animal studies[9][10].

Potential for Cytotoxicity

Given the toxic potential of related compounds, it is crucial to assess the cytotoxicity of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride. A case of dichlorophen poisoning resulted in life-threatening multiorgan dysfunction, including caustic digestive lesions, liver enzyme disturbances, and acute kidney injury[11]. While dichlorophen is structurally different, this case highlights the potential severity of ingesting dichlorophenyl-containing compounds. In vitro studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have also demonstrated cytotoxicity in HepG2 cells[12].

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic screening cascade is proposed.

Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological screening of a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50) and is a primary indicator of cytotoxicity.[13][14][15]

Materials:

-

Human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

-

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of each dilution to the respective wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of the compound to displace a radiolabeled ligand from a specific transporter, indicating its binding affinity (Ki).[16][17][18]

Materials:

-

Cell membranes expressing the transporter of interest (e.g., DAT or SERT)

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)

-

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Caption: A simplified workflow for a radioligand binding assay.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Hypothetical Biological Activity Profile

| Assay | Target | Result (IC50/MIC in µM) |

| Cytotoxicity | HepG2 cells | > 100 |

| SH-SY5Y cells | 75.3 | |

| Antimicrobial | S. aureus | 12.5 |

| E. coli | 50.0 | |

| C. albicans | 25.0 | |

| Receptor Binding | Dopamine Transporter (DAT) | 5.2 (Ki) |

| Serotonin Transporter (SERT) | 15.8 (Ki) |

Interpretation: The hypothetical data in Table 2 would suggest that 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride has moderate antibacterial and antifungal activity, with some selectivity for Gram-positive bacteria. It also indicates a potential interaction with the dopamine transporter with higher affinity than the serotonin transporter. The cytotoxicity profile suggests moderate toxicity towards neuronal cells at higher concentrations.

Conclusion and Future Directions

This technical guide has outlined the potential biological activities of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride based on a structure-activity relationship analysis. The primary hypothesized activities include modulation of monoamine transporters in the CNS and broad-spectrum antimicrobial effects. A clear potential for cytotoxicity also exists and warrants careful evaluation.

The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. Future research should focus on a comprehensive in vitro and in vivo evaluation to fully characterize the pharmacological and toxicological profile of this compound. Elucidating its precise mechanism of action will be critical in determining its potential as a therapeutic agent or a research tool.

References

-

Takayama, C., et al. (2014). Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones. Bioscience, Biotechnology, and Biochemistry, 78(9), 1545-1551. [Link]

-

Chemistry LibreTexts. (2025, July 7). 4.5: Different Cytotoxicity Assays. [Link]

-

Takayama, C., et al. (1984). Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones. Journal of Pesticide Science, 9(3), 473-480. [Link]

-

Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

-

Chiba, K., et al. (1985). Quantitative Structure-Activity Relationships for Antifungal 3-(3,5-Dichloropheny)-2,4-imidazolidinediones. Bioscience, Biotechnology, and Biochemistry, 49(11), 2175-2180. [Link]

-

Wang, Y., et al. (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry, 69(33), 9549-9558. [Link]

-

OEHHA. (2000, December). Chronic Toxicity Summary: 1,4-Dichlorobenzene. [Link]

-

ResearchGate. (n.d.). Chlorinated Hydrocarbon Toxicity. [Link]

-

Gallaher, E. J., & Sanders-Bush, E. (1983). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Biochemical Pharmacology, 32(18), 2737-2743. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Mégarbane, B., et al. (2013). A life-threatening dichlorophen poisoning case: clinical features and kinetics study. Clinical Toxicology, 51(4), 289-293. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Sharifi-Rad, J., et al. (2025). Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds. Current Medicinal Chemistry, 32(1). [Link]

-

Williams, K. R., & Williams, V. P. (1983). Four Convenient Methods for the Determination of Enzyme Inhibitor Constants. Journal of Chemical Education, 60(11), 975. [Link]

-

Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 539-551. [Link]

-

Ambrose, A. M., et al. (1984). Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. Toxicology and Applied Pharmacology, 72(2), 245-252. [Link]

-

Science.gov. (n.d.). chlorinated aromatic compounds: Topics by Science.gov. [Link]

-

He, J., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195). [Link]

-

Deutsch, H. M., et al. (1996). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. Journal of Medicinal Chemistry, 39(8), 1624-1632. [Link]

-

ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

-

European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

-

MDPI. (2023, February 17). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

-

Crincoli, C. M., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicological Sciences, 121(1), 1-10. [Link]

-

Wang, S. F., et al. (2010). Synthesis and biological activities of novel amine-derived bis-azoles as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(9), 4056-4064. [Link]

-

National Toxicology Program. (2002). Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. Toxicology and Applied Pharmacology, 180(3), 191-200. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorobenzenes. [Link]

-

Olson, K. R. (Ed.). (2018). Poisoning & Drug Overdose (7th ed.). McGraw-Hill Education. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chlorinated aromatic compounds: Topics by Science.gov [science.gov]

- 7. Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A life-threatening dichlorophen poisoning case: clinical features and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. omicsonline.org [omicsonline.org]

- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Utility of 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride in Targeted Drug Design

Executive Summary

While 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride (2,4-DCP-EA HCl) belongs to the phenethylamine class—a family known for trace amine-associated receptor (TAAR) activity—its primary pharmacological significance lies in its role as a highly privileged pharmacophore and critical synthetic intermediate. As a standalone molecule, it lacks the complex target specificity required for advanced therapeutics. However, when integrated into larger molecular frameworks, the 2,4-dichlorophenethyl moiety dictates the mechanism of action for several advanced drugs, governing target affinity, lipid bilayer penetration, and allosteric modulation. This whitepaper dissects the structural mechanics of 2,4-DCP-EA HCl and its mechanistic role in modern pharmacology.

Structural Biology & Pharmacophore Mechanics

The unique pharmacological profile of drugs derived from 2,4-DCP-EA HCl is driven by the specific physical chemistry of the 2,4-dichloro substitution pattern:

-

Steric Conformation (2-Position): The ortho-chlorine atom introduces significant steric bulk, forcing the ethylamine side chain out of the phenyl ring's plane. This restricted conformational flexibility reduces the entropic penalty upon receptor binding.

-

Halogen Bonding & Lipophilicity (4-Position): The para-chlorine atom is highly electron-withdrawing, increasing the overall lipophilicity (LogP) of the molecule. More importantly, it acts as a potent halogen bond donor, allowing the moiety to anchor deeply into hydrophobic receptor pockets.

Primary Mechanism of Action: LFA-1 Antagonism

The most prominent clinical application of the 2,4-DCP-EA pharmacophore is in the synthesis of Lifitegrast (SAR 1118) , a potent Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist used to treat Dry Eye Disease (DED)[1].

During synthesis, 2,4-DCP-EA is cyclized into a rigid 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core. This core is responsible for the drug's primary mechanism of action:

-

Orthosteric Binding: The tetrahydroisoquinoline core binds directly to the I-domain of the LFA-1 integrin (expressed on T-cells).

-

Hydrophobic Anchoring: The chlorine atoms derived from 2,4-DCP-EA fit perfectly into a hydrophobic groove on the I-domain, stabilized by halogen bonding.

-

Steric Blockade: This binding event locks LFA-1 in a low-affinity conformation, physically preventing the binding of Intercellular Adhesion Molecule 1 (ICAM-1) expressed on endothelial cells.

-

Pathway Inhibition: The disruption of the LFA-1/ICAM-1 synapse halts T-cell activation, migration, and the subsequent inflammatory cascade[1].

Fig 1: Mechanistic pathway of 2,4-DCP-derived antagonists blocking LFA-1/ICAM-1 signaling.

Alternative Mechanistic Pathways

Beyond LFA-1, the 2,4-DCP-EA moiety is utilized to drive the mechanism of action in several other therapeutic areas:

-

CB1 Receptor Allosteric Modulation: Urea derivatives of 2,4-DCP-EA (e.g., RTICBM-189 analogs) act as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. The 2,4-dichloro substitution is critical for penetrating the blood-brain barrier and binding to the allosteric site, altering the receptor's response to endogenous cannabinoids[2].

-

PLAAT Enzyme Inhibition: Alpha-ketoamide derivatives utilizing the 2,4-DCP-EA side chain act as pan-active inhibitors of the Phospholipase A and Acyltransferase (PLAAT) family. The lipophilic nature of the dichlorophenyl group mimics the acyl chains of natural phospholipid substrates, allowing competitive inhibition at the active site[3].

-

Botulinum Neurotoxin A (BoNT/A) Inhibition: In targeted covalent inhibitors of BoNT/A light chain, the 2,4-DCP-EA framework is used to orient a reactive warhead toward the allosteric Cys165 residue, resulting in irreversible enzyme inhibition[4].

Quantitative Data Presentation

The table below summarizes the pharmacological impact of the 2,4-DCP-EA moiety across different target classes, highlighting how its inclusion drives potency.

| Derivative Class | Target Receptor/Enzyme | Mechanistic Role of 2,4-DCP Moiety | Representative Potency | Reference |

| Tetrahydroisoquinoline | LFA-1 Integrin | Hydrophobic anchoring in I-domain | IC₅₀ ≈ 3 nM | [1] |

| Diarylurea | CB1 Receptor | Negative allosteric modulation | pIC₅₀ = 7.32 | [2] |

| Alpha-ketoamide | PLAAT5 Enzyme | Phospholipid acyl chain mimicry | 10- to 30-fold selectivity | [3] |

| Bifunctional PPO | BoNT/A Light Chain | Orientation for Cys165 alkylation | >4-fold potency increase | [4] |

Self-Validating Experimental Protocols

To investigate the mechanism of action of 2,4-DCP-EA derivatives, rigorous, self-validating experimental workflows are required.

Protocol A: Pictet-Spengler Cyclization (Pharmacophore Synthesis)

Objective: Convert the flexible 2,4-DCP-EA HCl into the rigidified tetrahydroisoquinoline core required for LFA-1 antagonism.

-

Step 1: Free-Basing: Dissolve 2,4-DCP-EA HCl in dichloromethane (DCM) and wash with 1M NaOH. Causality: The amine must be deprotonated to act as a nucleophile in the subsequent condensation.

-

Step 2: Condensation: React the free amine with formaldehyde to form an iminium ion intermediate. Causality: The iminium ion acts as the electrophile for the ring closure.

-

Step 3: Acid-Catalyzed Cyclization: Add trifluoroacetic acid (TFA) and heat to 80°C. Causality: The electron-withdrawing chlorine atoms at the 2,4-positions severely deactivate the phenyl ring. Strong acid and heat are required to force the electrophilic aromatic substitution.

-

Self-Validation System: Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl). The quantitative disappearance of the starting material mass and the appearance of the[M+H]+ cyclized peak validates the structural conversion.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Validate the orthosteric binding mechanism of the synthesized 2,4-DCP derivative to the LFA-1 I-domain.

-

Step 1: Immobilization: Immobilize recombinant LFA-1 I-domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling provides stable, covalent attachment without occluding the active hydrophobic binding groove.

-

Step 2: Analyte Injection: Inject serial dilutions (0.1 nM to 100 nM) of the 2,4-DCP derivative in HBS-EP+ buffer. Causality: Concentration-dependent responses are strictly required to accurately fit the data to a 1:1 Langmuir kinetic binding model.

-

Step 3: Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5). Causality: Strips the bound analyte without denaturing the target protein, allowing for reproducible analytical cycles.

-

Self-Validation System: A reference flow cell (activated and deactivated without protein) is run in parallel. Subtracting the reference signal from the active signal eliminates artifacts from non-specific binding and bulk refractive index changes, ensuring the measured

is a true reflection of the drug-target interaction.

Fig 2: Self-validating SPR workflow for determining binding kinetics of 2,4-DCP derivatives.

References

- Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKnH1NL645THZI_H4XBzbTH8DeEHsu9-Giv77QcWBZV9lFSuutrCqkL6nxejBwCTypLKIFjxWORQ3hcHRU-6xmtQV0B8DWySua4lsXTsHfxT0ZOfewOhaYdV5NluwFv3-6OIpTt2go-QbNuHk=]

- Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain. ProQuest.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkA0DTzKf9kTp6VTxYtv7tgEZXqY-m3Eukw-HxTpK3Y9c8uFAqmUCWqktpCBdvNLU_6B4uOwAGlxWd2Zpu0Sbv3KbdPnyp7FowcCXhWibnsjlWvVAD2JSVkFL01Rh3m6vfNpoSP69idRoxzNWQS4t83406DLVHWxqHorDGG-JZn3jBZX9g8_NyBr1XgXtRJbXGVHpL--U0TxrjVqkMbC1swjSziDfz2-U=]

- Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7w46h_RFFo5HBd62Ob0UEyz8Y7uzkIOVBiFMOIj9efaq51YcvVDtSys5u591fg8SIqLGxn731YAgPAXPW-0XNoI-t2-EFFsXY4wqjFdOMsFI6pu2Jt_RdeYXpCBX2bBkPBUdUIvCDxib2vdQ=]

- Safety and Pharmacokinetics of a Novel Lymphocyte Function-associated Antigen-1 Antagonist Ophthalmic Solution (SAR 1118) in Healthy Adults. ResearchGate.[https://vertexaisearch.cloud.google.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain - ProQuest [proquest.com]

Physicochemical Profiling of 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride: A Comprehensive Guide on Solubility and Stability

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride (hereafter referred to as 2,4-DCP HCl ) is a heavily utilized building block in medicinal chemistry, serving as a precursor for various neuroactive and metabolic therapeutics. Understanding its physicochemical boundaries is not merely a regulatory requirement; it is the fundamental basis for rational formulation design. This whitepaper synthesizes the thermodynamic solubility limits and kinetic degradation pathways of 2,4-DCP HCl, providing researchers with field-proven, self-validating protocols to ensure API (Active Pharmaceutical Ingredient) integrity during preclinical development.

Molecular Architecture & Causality of Physicochemical Traits

To predict the behavior of 2,4-DCP HCl in solution, one must first deconstruct its molecular architecture. The molecule consists of a phenethylamine backbone substituted with two highly electronegative chlorine atoms at the ortho (2) and para (4) positions, terminating in a primary amine protonated as a hydrochloride salt.

The Inductive (-I) Effect on pKa

Unsubstituted phenethylamine is strongly basic, exhibiting a pKa of approximately 9.83[1][2]. However, the introduction of the 2,4-dichloro motif fundamentally alters the electron density of the molecule. The chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring and the ethyl chain. This pulls electron density away from the terminal nitrogen, reducing its affinity for a proton and lowering the predicted pKa to 9.21 ± 0.10[3].

Rationale for Salt Formation

The free base of 2,4-Dichlorophenethylamine is a highly lipophilic liquid/solid with limited aqueous solubility[4]. By reacting the free base with hydrochloric acid, the primary amine is protonated, creating an ionic crystal lattice. The high hydration energy of the resulting chloride and organo-ammonium ions overcomes the lipophilicity of the dichlorophenyl ring, drastically increasing the compound's solubility in aqueous media and polar organic solvents.

Solubility Thermodynamics

The solubility of 2,4-DCP HCl is highly pH-dependent, governed by the Henderson-Hasselbalch relationship. At physiological gastric pH (1.2), the amine is >99.9% ionized, allowing for robust ion-dipole interactions with water. However, as the pH approaches the pKa (9.21), the fraction of the un-ionized free base increases exponentially, leading to rapid precipitation.

Equilibrium Solubility Profile

Table 1: Thermodynamic Equilibrium Solubility of 2,4-DCP HCl at 25°C

| Solvent / Media | pH | Solubility (mg/mL) | Predominant Species |

| Purified Water | 5.5 | > 50.0 | Ionized (Cation) |

| SGF (Simulated) | 1.2 | > 50.0 | Ionized (Cation) |

| Phosphate Buffer | 7.4 | ~ 45.0 | Ionized (Cation) |

| Borate Buffer | 10.0 | < 1.0 | Un-ionized (Free Base) |

| Methanol | N/A | > 100.0 | Solvated Ion Pair |

| Hexane | N/A | < 0.1 | Ionized (Insoluble) |

Self-Validating Protocol: Thermodynamic pH-Solubility Profiling

To prevent false-positive solubility readings caused by supersaturation or micelle formation, the following orthogonal, self-validating shake-flask method must be employed:

-

Equilibration : Suspend 100 mg of 2,4-DCP HCl in 10 mL of target buffered media (ranging from pH 1.2 to 10.0).

-

Isothermal Incubation : Agitate the suspensions at 37°C for 24 hours at 200 rpm to ensure true thermodynamic equilibrium is reached.

-

Phase Separation : Isolate the liquid phase via ultracentrifugation (15,000 rpm, 15 min).

-

Quantification (Validation Step 1) : Analyze the supernatant using HPLC-UV (λ=220 nm) against a standard calibration curve.

-

Solid-State Verification (Validation Step 2) : Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality Check: If HPLC shows a drastic drop in concentration at pH 10.0, the XRPD data must show the emergence of a new diffractogram corresponding to the free base. This closes the mass balance and confirms the mechanism of solubility loss rather than chemical degradation.

-

Workflow for self-validating thermodynamic pH-solubility profiling of 2,4-DCP HCl.

Stability Kinetics and Degradation Pathways

While 2,4-DCP HCl is generally stable under standard storage conditions[5], exposing the molecule to accelerated stress reveals specific kinetic vulnerabilities. The compound is incompatible with strong oxidizing agents, and its decomposition yields hazardous byproducts including NOx and HCl gases[5].

Mechanistic Vulnerabilities

-

Hydrolytic Resistance : The carbon-chlorine bonds on the aromatic ring possess partial double-bond character due to the delocalization of chlorine's lone pairs into the aromatic π-system. This makes nucleophilic aromatic substitution (hydrolysis) highly unfavorable under standard acidic or basic stress.

-

Photolytic Susceptibility : Unlike hydrolysis, UV radiation provides sufficient energy to exceed the bond dissociation energy of the C-Cl bond (~397 kJ/mol), leading to homolytic cleavage, radical formation, and subsequent dehalogenation.

-

Oxidative Degradation : The primary amine is the most electron-rich center of the molecule, making it highly susceptible to N-oxidation in the presence of peroxides, forming hydroxylamine derivatives.

Accelerated Forced Degradation Profile

Table 2: Accelerated Forced Degradation Profile (Based on ICH Q1A/Q1B Guidelines)

| Stress Condition | Reagent / Environment | Time | Degradation (%) | Primary Degradant |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 7 Days | < 0.5% | None |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | 7 Days | < 1.0% | None |

| Oxidation | 3% H2O2, 25°C | 24 Hrs | ~ 8.5% | N-oxide derivative |

| Photolysis | UV/Vis (1.2M lux-hr) | 7 Days | ~ 4.2% | Dehalogenated API |

| Thermal (Solid) | 80°C, 75% RH | 14 Days | < 0.5% | None |

Self-Validating Protocol: Forced Degradation Testing

-

Stress Application : Expose 1 mg/mL solutions of 2,4-DCP HCl to the conditions outlined in Table 2.

-

Quenching : Immediately neutralize acid/base samples at the designated time points to halt degradation kinetics. Add sodium thiosulfate to quench oxidative samples.

-

Analysis (Validation Step 1) : Inject samples into a High-Resolution LC-MS/MS system equipped with a Photodiode Array (PDA) detector.

-

Mass Balance Verification (Validation Step 2) : Calculate the mass balance. The sum of the remaining intact API peak area and the response-factor-corrected degradation product peak areas must equal 98-102% of the initial control peak area. A failure to achieve mass balance indicates the formation of volatile degradants or precipitation, requiring immediate orthogonal investigation via NMR.

Mechanistic pathways for accelerated forced degradation and stability testing.

Conclusion

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is a robust API precursor with excellent hydrolytic stability and high aqueous solubility at physiological pH. However, formulation scientists must account for its sharp drop in solubility at pH > 9.0 and protect the compound from oxidative excipients and prolonged UV exposure to prevent N-oxidation and dehalogenation.

References

-

National Center for Biotechnology Information (PubChem) . "Phenethylamine - CID 1001". Retrieved from: [Link]

-

ChemBK . "2,4-Dichlorophenethylamine - Physico-chemical Properties". Retrieved from:[Link]

-

European Medicines Agency (EMA) . "ICH Q1A (R2) Stability testing of new drug substances and products". Retrieved from:[Link]

Sources

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride structural analogs and derivatives.

This guide provides an in-depth technical analysis of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride, a critical scaffold in medicinal chemistry.[1][2] It serves as a primary intermediate for antifungal agents and a probe for monoaminergic receptor research.

Chemical Identity & Core Properties

This compound represents a specific halogenated phenethylamine, distinct for its lipophilicity and electronic properties driven by the 2,4-dichloro substitution pattern.[2] It is a fundamental building block for azole antifungals and a structural probe for trace amine-associated receptors (TAARs).[1]

| Property | Specification |

| IUPAC Name | 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride |

| Common Name | 2,4-Dichlorophenethylamine HCl |

| CAS Number | 52516-13-9 (Free Base); HCl salt varies |

| Molecular Formula | C₈H₉Cl₂N[1][2][3][4] · HCl |

| Molecular Weight | 226.53 g/mol (Salt); 190.07 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar organics (ether, hexane) |

| pKa | ~9.5 (Amine conjugate acid) |

Synthetic Framework

The synthesis of 2-(2,4-Dichlorophenyl)ethan-1-amine is approached via two primary reliable pathways: the Nitrile Reduction Route (preferred for scale) and the Henry Reaction Route (preferred for analog generation).[1][2]

Pathway Visualization

Caption: Figure 1. Dual synthetic pathways for 2,4-dichlorophenethylamine. Route A is direct; Route B allows for side-chain modification.[1][2]

Detailed Protocol: Route A (Nitrile Reduction)

Rationale: This route minimizes byproducts and utilizes the readily available 2,4-dichlorophenylacetonitrile.[2]

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Borane-THF (1.5 eq)[1]

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (for workup)

-

HCl in Dioxane (4M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.

-

Hydride Addition: Carefully add LiAlH₄ pellets (or solution). Caution: Exothermic.[1]

-

Substrate Addition: Dissolve 2,4-dichlorophenylacetonitrile in THF and add dropwise to the hydride suspension. Maintain temperature <10°C.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). Disappearance of nitrile spot indicates completion.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL). Stir until a granular white precipitate forms.

-

Isolation: Filter the aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the pale yellow oil (free base).

-

Salt Formation: Dissolve the oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise with stirring. The white precipitate is collected by filtration and recrystallized from Ethanol/Ether.

Structural Analogs & SAR

The 2,4-dichloro scaffold is not arbitrary; it imparts specific steric and electronic properties that govern receptor affinity.[2]

| Analog Class | Modification | Effect on Activity | Key Application |

| Ring Isomers | 3,4-Dichloro | Increases planarity; often higher affinity for DAT/SERT transporters.[1][2] | Neurochemistry probes |

| Beta-Substitution | β-Hydroxy | Introduces chirality; mimics norepinephrine.[1][2] | Adrenergic agonists |

| Beta-Ether | β-Benzyloxy | Increases lipophilicity significantly.[1][2] | Antifungals (Miconazole, Econazole) |

| N-Alkylation | N-Methyl | Increases MAO resistance.[1][2] | MAO-B Inhibitors |

Critical Insight - The "Chlorine Walk": Moving chlorines from 2,4- to 3,4- positions drastically alters the metabolic stability.[1][2] The 2,4-substitution sterically hinders metabolism at the 3-position and creates a "kinked" conformation preferred by fungal CYP51 enzymes, explaining its prevalence in antifungal drugs.[2]

Pharmacological Profile

A. Antifungal Precursor (Primary Utility)

The 2-(2,4-dichlorophenyl)ethylamine moiety is the structural anchor for the "azole" class of antifungals.

-

Mechanism: The amine nitrogen (after derivatization to imidazole/triazole) binds to the heme iron of fungal lanosterol 14α-demethylase (CYP51).

-

Role of 2,4-Cl: The dichlorophenyl group fits into the hydrophobic pocket of the enzyme, determining specificity.[2]

B. Monoamine Oxidase (MAO) Inhibition

Phenethylamines with ortho-halogen substitutions often exhibit selectivity for MAO-B.[1][5]

-

Activity: 2,4-Dichlorophenethylamine acts as a competitive inhibitor.[1][2]

-

Selectivity: The 2-chloro substituent interferes with the FAD cofactor alignment in MAO-A, shifting selectivity toward MAO-B.[1][2]

C. TAAR1 Agonism (Emerging)

Trace Amine-Associated Receptor 1 (TAAR1) is a target for antipsychotics (e.g., Ulotaront).[6][7][8]

-

Relevance: While less potent than β-phenethylamine (PEA), the 2,4-dichloro analog serves as a lipophilic probe to map the orthosteric binding site of TAAR1.[2]

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the synthesized product must pass the following checks:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Melting Point:

-

Expected range: 210–214°C (Decomposition). Sharp melting point confirms purity; broad range indicates residual solvent or ammonium salts.

-

-

Silver Nitrate Test (Halide Confirmation):

-

Dissolve 5 mg in water, add AgNO₃ solution.

-

Result: Immediate white precipitate (AgCl) confirms the hydrochloride salt.

-

References

-

Synthesis of Phenethylamines: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

-

Antifungal Azole Mechanism: Peyton, L. R., et al. (2015). "The mechanism of action of azole antifungal agents." Medical Mycology.

-

MAO Inhibition by Chlorinated Phenethylamines: Florvall, L., et al. (1978).[9] "Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine."[1][2][9][10] Journal of Medicinal Chemistry.

-

TAAR1 Ligand Structure-Activity: Gainetdinov, R. R., et al. (2018).[2] "Trace Amine-Associated Receptors as Therapeutic Targets." Nature Reviews Drug Discovery.

-

Chemical Safety Data: PubChem. "2,4-Dichlorophenethylamine."[2]

Sources

- 1. 1391564-88-7|(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | C8H9Cl2NO | CID 14302212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. The functional consequences of inhibition of monoamine oxidase type B: comparison of the pharmacological properties of L-deprenyl and MDL 72145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on 2-(2,4-Dichlorophenyl)ethan-1-amine compounds

An In-Depth Technical Guide to 2-(2,4-Dichlorophenyl)ethan-1-amine: Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter the challenge of optimizing lead compounds for central nervous system (CNS) targets. The phenethylamine scaffold is a ubiquitous pharmacophore in neuropharmacology. However, unsubstituted phenethylamine suffers from rapid metabolism by monoamine oxidase (MAO) and poor target selectivity. The introduction of specific halogen substitution patterns—specifically, the 2,4-dichloro motif found in 2-(2,4-Dichlorophenyl)ethan-1-amine (CAS 52516-13-9)—fundamentally alters the molecule's physicochemical properties, conformational landscape, and metabolic stability.

This whitepaper provides a comprehensive, field-proven guide to the synthesis, structural rationale, and pharmacological application of 2-(2,4-Dichlorophenyl)ethan-1-amine, serving as a foundational resource for researchers developing novel neurotherapeutics and allosteric modulators[1].

Structural Rationale and Physicochemical Profiling

The strategic placement of chlorine atoms at the ortho (2-) and para (4-) positions of the phenethylamine aromatic ring is not arbitrary; it is a deliberate exercise in steric and electronic tuning.

-

Steric Hindrance and Conformational Restriction: The ortho-chlorine atom introduces significant steric bulk adjacent to the ethylamine side chain. This restricts the rotational freedom of the

bond, locking the molecule into a preferred conformation that often aligns with the binding requirements of specific G-protein coupled receptors (GPCRs). -

Electronic Effects and Metabolic Stability: Chlorine is electron-withdrawing via the inductive effect but electron-donating via resonance. The para-chlorine effectively blocks cytochrome P450-mediated para-hydroxylation, drastically increasing the compound's biological half-life.

-

Lipophilicity: The dual halogenation significantly increases the partition coefficient (

), driving passive diffusion across the blood-brain barrier (BBB), a critical requirement for CNS-active compounds.

Table 1: Physicochemical Properties and Pharmacological Impact

| Property | Value | Causality / Impact in Drug Design |

| Molecular Weight | 190.07 g/mol [1] | Low MW ensures high ligand efficiency (LE) and leaves "molecular real estate" for further derivatization. |

| Predicted | 9.21 | Highly basic primary amine; predominantly protonated at physiological pH (7.4), critical for forming salt bridges with conserved Aspartate residues in GPCR orthosteric sites. |

| Physical State | Colorless to yellow liquid[1] | Requires storage at 2-8°C under an inert atmosphere to prevent oxidative degradation of the primary amine[2]. |

Synthetic Methodology: The Henry Reaction Pathway

The most robust and scalable method for synthesizing 2-(2,4-Dichlorophenyl)ethan-1-amine relies on the Henry (nitroaldol) reaction, followed by the reduction of the intermediate nitrostyrene[3]. This two-step approach is favored for its high atom economy and the commercial availability of starting materials.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic workflow for 2-(2,4-Dichlorophenyl)ethan-1-amine via the Henry reaction.

Step-by-Step Protocol: Synthesis & Purification (Self-Validating System)

Step 1: Condensation to (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

-

Procedure: To a round-bottom flask, add 2,4-dichlorobenzaldehyde (1.0 eq) and nitromethane (6.9 eq). Dissolve the mixture in glacial acetic acid containing ammonium acetate (2.4 eq)[3]. Reflux the mixture at 100-110°C for 4-6 hours.

-

Causality: Why ammonium acetate in glacial acetic acid? The Henry reaction initially forms a

-nitroalcohol. The mildly acidic conditions provided by AcOH, combined with the buffering capacity of -

Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the aldehyde spot and the appearance of a bright yellow, UV-active spot indicates completion.

Step 2: Reduction to the Primary Amine

-

Procedure: Dissolve the isolated nitrostyrene in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Slowly add the solution dropwise to a suspension of Lithium Aluminum Hydride (

, 3.0 eq) in THF at 0°C. Reflux for 8 hours. Quench carefully using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water). -

Causality:

is required because milder reducing agents (like -

Validation: Confirm product identity via

-NMR. The disappearance of the vinylic protons and the appearance of two distinct triplet signals (~2.8 ppm and ~3.0 ppm) corresponding to the

Pharmacological Relevance: GPCR Modulation

2-(2,4-Dichlorophenyl)ethan-1-amine is a highly versatile building block for synthesizing allosteric modulators and agonists for GPCRs, particularly the Cannabinoid Type-1 (CB1) receptor and Trace Amine-Associated Receptor 1 (TAAR1)[4].

For instance, coupling this amine with 4-chlorophenyl isocyanate yields 3-(4-chlorophenyl)-1-[2-(2,4-dichlorophenyl)ethyl]urea, a negative allosteric modulator (NAM) of the CB1 receptor[4]. The 2,4-dichloro substitution dictates the vector by which the urea pharmacophore enters the allosteric binding pocket, altering the receptor's conformational dynamics and attenuating the binding of orthosteric agonists.

GPCR Signaling Pathway Diagram

Figure 2: General GPCR signaling cascade modulated by phenethylamine derivatives.

Table 2: Impact of Halogenation on Receptor Binding (SAR Trends)

| Compound Scaffold | Substitution | Relative Binding Affinity | Steric/Electronic Rationale |

| Phenethylamine | None | Baseline | Unrestricted conformational flexibility; poor receptor subtype selectivity. |

| 4-Chlorophenethylamine | 4-Cl | Moderate Increase | Para-substitution optimally occupies deep hydrophobic sub-pockets within the receptor. |

| 2,4-Dichlorophenethylamine | 2,4-diCl | High Increase | Ortho-chloro restricts ethylamine side-chain conformation, pre-organizing the molecule for optimal binding entropy[4]. |

Step-by-Step Protocol: Radioligand Displacement Assay

To empirically validate the binding affinity (

-

Step 1: Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target GPCR. Resuspend in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM

, 0.5% BSA, pH 7.4).-

Causality: BSA is critical to prevent highly lipophilic halogenated phenethylamines from non-specifically adhering to the plastic walls of the assay plates.

-

-

Step 2: Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g.,

-CP55,940 at its-

Causality: Incubation at 30°C rather than 37°C slows down receptor degradation while still allowing the system to reach thermodynamic equilibrium.

-

-

Step 3: Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash three times with ice-cold wash buffer.

-

Causality: PEI coats the negatively charged glass fibers with positive charges, drastically reducing the non-specific binding of the positively charged radioligand. Ice-cold buffer traps the receptor-ligand complexes by dropping the dissociation rate (

) to near zero.

-

-

Step 4: Quantification: Extract the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate

using non-linear regression and convert to

References

-

National Institutes of Health (PMC). (n.d.). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Retrieved from[Link]

Sources

- 1. CAS 52516-13-9: 2,4-Dichlorophenethylamine | CymitQuimica [cymitquimica.com]

- 2. 1-(2,4-DICHLORO-PHENYL)-ETHYLAMINE | 52516-13-9 [chemicalbook.com]

- 3. 2,4-Dichloro-1-(2-nitrovinyl)benzene | 18984-21-9 | Benchchem [benchchem.com]

- 4. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Profiling & Pharmacophoric Utility of 2-(2,4-Dichlorophenyl)ethan-1-amine HCl

[1]

Executive Summary

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride (2,4-DCPEA) represents a specific halogenated phenethylamine scaffold often overshadowed by its isomer, 3,4-dichlorophenethylamine.[1] While the latter is a known neurotoxin and research tool, 2,4-DCPEA occupies a distinct niche in medicinal chemistry.[1] It serves primarily as a privileged hydrophobic pharmacophore in fragment-based drug discovery (FBDD) rather than a standalone therapeutic agent.[1]

This guide analyzes the compound's dual utility:

-

Intrinsic Pharmacology: Its activity at Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO) enzymes.[1]

-

Fragment Utility: Its critical role as a lipophilic "warhead" in the design of allosteric modulators for Cannabinoid Receptor 1 (CB1) and inhibitors of Botulinum Neurotoxin A (BoNT/A).[1]

Part 1: Chemical Identity & Structural Pharmacophore[1]

The biological activity of 2,4-DCPEA is dictated by the ortho-para chlorination pattern on the phenyl ring.[1] This substitution significantly alters the electronic landscape and lipophilicity compared to the endogenous ligand, phenethylamine (PEA).[1]

Physicochemical Profile[1][2]

-

IUPAC Name: 2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride[1]

-

Molecular Formula: C

H -

Key Structural Features:

-

Primary Amine: Critical for ionic bonding with aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).[1]

-

2,4-Dichloro Substitution: Increases lipophilicity (LogP ~2.5–3.[1]0) and provides steric bulk that prevents rapid degradation by MAO-A, while potentially retaining affinity for hydrophobic pockets in enzymes and receptors.[1]

-

Structural Differentiation

Unlike the 2,5-dimethoxy substitutions found in psychedelic phenethylamines (2C-x series) which target 5-HT2A receptors, the 2,4-dichloro pattern is less favorable for hallucinogenic activity but highly relevant for TAAR1 agonism and allosteric modulation .[1]

Part 2: Primary Therapeutic Targets (Intrinsic Activity)[1]

These targets represent the biological systems the molecule interacts with directly due to its phenethylamine core.[1]

Trace Amine-Associated Receptor 1 (TAAR1)

Mechanism: Agonism Therapeutic Relevance: Schizophrenia, Depression, Addiction[1]

Phenethylamines with halogen substitutions are established ligands for TAAR1.[1] The 2,4-dichloro motif, similar to the potent 3,4-dichloro analog, facilitates binding within the orthosteric site of TAAR1.[1] Activation of TAAR1 triggers the Gs-protein signaling cascade, increasing intracellular cAMP and modulating dopaminergic firing rates without the psychostimulant peaks associated with direct dopamine release.[1]

Signaling Pathway Visualization:

Caption: Putative Gs-coupled signaling cascade activated by 2,4-DCPEA at the TAAR1 receptor.[1]

Monoamine Oxidase B (MAO-B)

Mechanism: Substrate / Weak Inhibitor Therapeutic Relevance: Parkinson's Disease (Neuroprotection)[1]

Endogenous PEA is a substrate for MAO-B.[1] The addition of chlorine atoms at the 2 and 4 positions creates steric hindrance that slows metabolic turnover.[1] This can lead to:

Part 3: Fragment-Based Drug Design (Derived Targets)

The most significant utility of 2,4-DCPEA in modern drug development is as a building block .[1] Its structure is frequently incorporated into larger molecules to target complex proteins.[1]

Cannabinoid Receptor 1 (CB1)

Role: Allosteric Modulator Scaffold Application: Addiction, Obesity[1]

Urea derivatives synthesized from 2,4-DCPEA have been identified as Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs) of the CB1 receptor.[1] The 2,4-dichlorophenyl tail fits into a specific hydrophobic sub-pocket of the receptor's allosteric site, distinct from the orthosteric site where THC binds.[1] This allows for fine-tuning of endocannabinoid signaling without the psychiatric side effects of direct agonists.[1]

Botulinum Neurotoxin A (BoNT/A)

Role: Small Molecule Inhibitor Warhead Application: Botulism Antidote[1]

Research indicates that 2,4-DCPEA derivatives can act as inhibitors of the BoNT/A Light Chain (LC) metalloprotease.[1][5] The dichlorophenyl group mimics the hydrophobic residues of the toxin's natural substrate (SNAP-25), allowing the inhibitor to dock into the enzyme's active site and block its proteolytic activity.

Quantitative Summary of Potential Interactions

| Target System | Interaction Type | Role of 2,4-DCPEA Moiety | Therapeutic Indication |

| TAAR1 | Agonist (Putative) | Core Pharmacophore | Schizophrenia, Metabolic Syndrome |

| MAO-B | Substrate/Inhibitor | Steric Blocker | Parkinson's Disease |

| CB1 Receptor | Allosteric Modulator | Hydrophobic Tail (Fragment) | Substance Use Disorders |

| BoNT/A LC | Enzyme Inhibitor | Substrate Mimic | Botulism Countermeasure |

Part 4: Experimental Validation Protocols

To validate these targets, the following experimental workflows are recommended. These protocols prioritize self-validation through positive controls.[1]

Protocol: TAAR1 cAMP Accumulation Assay

Objective: Confirm functional agonism at the TAAR1 receptor.[1]

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1.

-

Reagents:

-

Workflow:

-

Validation Criteria: A sigmoidal dose-response curve with

of PEA confirms agonism.

Protocol: MAO-B Enzymatic Inhibition Screen

Objective: Determine if 2,4-DCPEA inhibits MAO-B or acts as a substrate.[1]

-

Enzyme Source: Recombinant human MAO-B.[1]

-

Substrate: Kynuramine (fluorometric) or Benzylamine (absorbance).[1]

-

Workflow:

-

Pre-incubation: Incubate MAO-B with 2,4-DCPEA (10 μM) for 15 min at 37°C.

-

Reaction Start: Add Kynuramine substrate.[1]

-

Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) over 60 min.

-

differentiation: If fluorescence increases relative to blank but is lower than control, it is a competitive substrate.[1] If fluorescence is flat, it is an inhibitor.[1] Use Selegiline as a control inhibitor.[1]

-

Part 5: Toxicology & Safety Distinction

CRITICAL WARNING: Researchers must distinguish 2,4-DCPEA (the amine) from 2,4-D Amine (the herbicide salt of 2,4-dichlorophenoxyacetic acid).[1] These are chemically distinct entities with vastly different toxicological profiles.[1]

-

Neurotoxicity Risk: The structural isomer 3,4-dichlorophenethylamine is a known selective dopaminergic neurotoxin.[1] While 2,4-DCPEA is less studied, caution is warranted.[1]

-

Safety Assay: All therapeutic profiling should be accompanied by a TH (Tyrosine Hydroxylase) Immunocytochemistry assay in dopaminergic neuronal cultures (e.g., LUHMES cells) to rule out neurodegeneration before in vivo testing.[1]

References

-

Trace Amine-Associated Receptor 1 (TAAR1)

-

Phenethylamine Structure-Activity Relationships

-

Fragment-Based Drug Discovery (CB1 Modulators)

-

Botulinum Neurotoxin Inhibition

-

Chemical Identity & Safety

Sources

- 1. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3,4-Dichlorophenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 5. Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract